molecular formula C8H14NNaO9S B12322556 Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate

Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate

Cat. No.: B12322556
M. Wt: 323.26 g/mol
InChI Key: BLIIVRKKAXFSRM-UHFFFAOYSA-M
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Description

Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate is a complex organic compound with the molecular formula C8H14NNaO9S It is known for its unique chemical structure, which includes an acetamido group, multiple hydroxyl groups, and a sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a hexose derivative with acetic anhydride to introduce the acetamido group. This is followed by selective oxidation and sulfonation reactions to introduce the sulfate group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption. The use of catalysts and optimized reaction conditions is crucial in industrial production to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.

    Reduction: The compound can be reduced to modify the acetamido group or other functional groups.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development or as a diagnostic tool.

    Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The sulfate group may also play a role in the compound’s solubility and reactivity, influencing its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl sulfate
  • Sodium (2R,3R,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl phosphate

Uniqueness

Sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

sodium;(5-acetamido-2,3,4-trihydroxy-6-oxohexyl) sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO9S.Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIIVRKKAXFSRM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COS(=O)(=O)[O-])O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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